2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid
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Overview
Description
2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid is a chemical compound with the molecular formula C11H10O2S and a molecular weight of 206.26 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include elevated temperatures and the use of catalysts to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid
- 2-(3-Methylbenzo[b]thiophen-2-yl)acetate
- 1-Benzothiophene-2-boronic acid
Uniqueness
2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it exhibits a unique combination of anti-inflammatory and antimicrobial activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-methyl-1-benzothiophen-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVMWBIORCNCNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381580 |
Source
|
Record name | 2-(3-methylbenzo[b]thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505-52-8 |
Source
|
Record name | 3-Methylbenzo[b]thiophene-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1505-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methylbenzo[b]thiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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